(R)-3-(Azetidin-2-yl)propanoic acid
Description
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
3-[(2R)-azetidin-2-yl]propanoic acid |
InChI |
InChI=1S/C6H11NO2/c8-6(9)2-1-5-3-4-7-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1 |
InChI Key |
NPRCJSCTYUQOTK-RXMQYKEDSA-N |
Isomeric SMILES |
C1CN[C@@H]1CCC(=O)O |
Canonical SMILES |
C1CNC1CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Azetidin-2-yl)propanoic acid typically involves the construction of the azetidine ring followed by the introduction of the propanoic acid group. One common method is the cyclization of appropriate precursors under basic conditions to form the azetidine ring. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of ®-3-(Azetidin-2-yl)propanoic acid may involve more scalable and cost-effective methods, such as catalytic hydrogenation or enzymatic resolution to achieve the desired chirality. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-3-(Azetidin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form N-oxides under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the azetidine ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine nitrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides of azetidine.
Reduction: Reduced azetidine derivatives.
Substitution: N-substituted azetidine derivatives.
Scientific Research Applications
®-3-(Azetidin-2-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel antibiotics and antiviral agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-3-(Azetidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and reactivity enable it to form stable complexes with these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between (R)-3-(Azetidin-2-yl)propanoic acid and related compounds:
Key Observations:
- Azetidine vs. Azetidines are less common in natural products but are increasingly used in drug design due to their metabolic stability .
- Chirality: The (R)-configuration of the target compound may influence its bioactivity, as seen in other chiral propanoic acid derivatives (e.g., enantiomeric inhibitors in ).
- Functional Groups: Carboxylic acids (target compound) are less volatile than esters (e.g., 3-(methylthio)propanoic acid esters in ), making them more suitable for pharmaceutical applications.
Physicochemical Properties
- Molecular Weight and Solubility : The target compound (145.16 g/mol) is smaller than pyridine derivatives (166.18 g/mol, ) and may exhibit better membrane permeability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R)-3-(Azetidin-2-yl)propanoic acid, and how can enantiomeric purity be ensured?
- Methodological Answer :
- Synthetic Routes : The compound can be synthesized via nucleophilic substitution using bromopropanoic acid derivatives and azetidine precursors. For example, 3-bromopropanoic acid reacts with (R)-azetidine under basic conditions (e.g., K₂CO₃ in DMF) to form the target molecule .
- Enantiomeric Purity : Chiral chromatography (e.g., HPLC with a chiral stationary phase like amylose tris(3,5-dimethylphenylcarbamate)) is recommended. Absolute configuration can be confirmed via X-ray crystallography or circular dichroism (CD) spectroscopy .
Q. How should researchers characterize the physicochemical properties of (R)-3-(Azetidin-2-yl)propanoic acid?
- Methodological Answer :
- Key Parameters :
- pKa : Determined via potentiometric titration in aqueous/organic solvent mixtures.
- Solubility : Assessed using shake-flask methods in buffers (pH 1–7.4) .
- Stability : Conduct accelerated degradation studies under heat, light, and humidity (ICH guidelines).
- Instrumentation : NMR (¹H/¹³C), FT-IR, and mass spectrometry (HRMS) for structural validation .
Advanced Research Questions
Q. What strategies mitigate low yields in the synthesis of (R)-3-(Azetidin-2-yl)propanoic acid?
- Methodological Answer :
- Yield Optimization :
- Use tert-butyl esters to protect the carboxylic acid during synthesis, reducing side reactions .
- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
- Data Contradiction Analysis : Compare yields across reaction scales (e.g., microwaves vs. conventional heating) and solvents (DMF vs. THF). For example, microwaves improve reaction homogeneity and reduce time, increasing yields by 15–20% .
Q. How does (R)-3-(Azetidin-2-yl)propanoic acid interact with biological targets, and what assays are suitable for studying these interactions?
- Methodological Answer :
- Target Identification :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., tryptophan quenching for binding studies with proteases or kinases).
- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs) .
- Mitochondrial Targeting : Link the compound to lipophilic cations (e.g., triphenylphosphonium) to exploit mitochondrial membrane potential. Monitor localization via confocal microscopy with MitoTracker dyes .
Q. How can contradictory data on the compound’s metabolic stability be resolved?
- Methodological Answer :
- Experimental Design :
- Compare in vitro (e.g., liver microsomes) and in vivo (rodent pharmacokinetics) data.
- Use isotopically labeled analogs (e.g., ¹³C) to track metabolic pathways via LC-MS/MS .
- Statistical Analysis : Apply multivariate regression to identify variables (e.g., cytochrome P450 isoforms) contributing to discrepancies .
Safety and Compliance
Q. What safety protocols are critical when handling (R)-3-(Azetidin-2-yl)propanoic acid?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
